molecular formula C16H13ClO4 B6410797 3-(3-Chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% CAS No. 1261978-27-1

3-(3-Chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6410797
CAS RN: 1261978-27-1
M. Wt: 304.72 g/mol
InChI Key: FQAMWMGOKONIGN-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid, or 3-CMPBA, is a small molecule that has been studied for its potential applications in various scientific research fields. This molecule has been used as a synthetic intermediate in organic synthesis, as a reagent in chemical analysis, and as a tool in biochemistry and physiology. In

Scientific Research Applications

3-CMPBA has been used in various scientific research applications, including organic synthesis, chemical analysis, biochemistry, and physiology. As an organic synthesis intermediate, 3-CMPBA has been used to synthesize a variety of compounds, including quinolines, benzimidazoles, and thiophenes. As a reagent in chemical analysis, 3-CMPBA has been used to detect and quantify various compounds, including amino acids, carbohydrates, and steroids. In biochemistry and physiology, 3-CMPBA has been used to study enzyme-mediated reactions, protein-ligand interactions, and the effects of drugs on cellular pathways.

Mechanism of Action

The mechanism of action of 3-CMPBA is still not completely understood. However, it is believed that 3-CMPBA acts as an inhibitor of certain enzymes, such as proteases and phosphatases, by binding to their active sites and preventing them from catalyzing their respective reactions. Additionally, 3-CMPBA is believed to interact with certain proteins and receptors, altering their activity and resulting in changes in cellular pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMPBA depend on the specific application. For example, 3-CMPBA can inhibit the activity of certain enzymes, resulting in changes in cellular pathways and physiological processes. In addition, 3-CMPBA can interact with certain proteins and receptors, resulting in changes in gene expression and protein activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-CMPBA in lab experiments is its high purity and stability. 3-CMPBA is a highly pure compound and is stable in a wide range of conditions, making it an ideal reagent for chemical analysis and organic synthesis. Additionally, 3-CMPBA is relatively inexpensive and widely available. However, the use of 3-CMPBA in biochemical and physiological studies is limited due to its lack of specificity and its potential to interact with other proteins and receptors.

Future Directions

There are a number of potential future directions for 3-CMPBA research. These include the development of more specific inhibitors of enzymes and proteins, the use of 3-CMPBA in drug discovery and development, and the exploration of its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 3-CMPBA could help to elucidate its mechanism of action and identify new potential applications.

Synthesis Methods

3-CMPBA can be synthesized from a variety of starting materials such as benzaldehyde, 3-chloro-4-methoxybenzoic acid, and 2-methylbenzoic acid. The most common method of synthesis involves the condensation of the three starting materials in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at reflux temperature and the product is isolated by filtration.

properties

IUPAC Name

3-(3-chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-9-11(4-3-5-12(9)15(18)19)10-6-7-13(14(17)8-10)16(20)21-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAMWMGOKONIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691997
Record name 3'-Chloro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-methoxycarbonylphenyl)-2-methylbenzoic acid

CAS RN

1261978-27-1
Record name 3'-Chloro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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